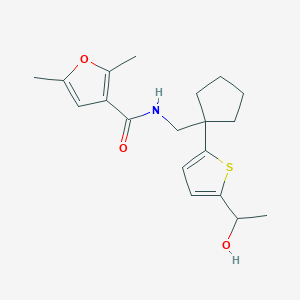
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H25NO3S and its molecular weight is 347.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural motifs, including a furan carboxamide and thiophene derivatives, suggest various biological activities. This article synthesizes findings on its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C17H21NO2S2
- Molecular Weight : 335.5 g/mol
- CAS Number : 2034499-83-5
1. Antimicrobial Activity
Recent studies have indicated that compounds containing thiophene and furan moieties exhibit notable antimicrobial properties. For instance, the compound was tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values demonstrated significant antibacterial activity, suggesting its potential as an antimicrobial agent.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 15 |
| Control Compound | MRSA | 8 |
These results indicate that the compound may be effective in treating infections caused by resistant bacterial strains .
2. Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it modulates the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The compound demonstrated a dose-dependent inhibition of NF-κB activation, which is crucial for the expression of pro-inflammatory cytokines.
| Concentration (µM) | NF-κB Activity (% Inhibition) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 50 | 75 |
These findings suggest that this compound could serve as a potential therapeutic agent for inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its structural features allow for interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The presence of the furan and thiophene rings may facilitate binding to enzymes involved in inflammatory pathways.
- Regulation of Gene Expression : By modulating transcription factors like NF-κB, the compound may alter the expression of genes associated with inflammation and immune responses.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various derivatives highlighted that modifications to the thiophene ring significantly enhanced activity against MRSA. The compound's structural integrity was maintained while improving its pharmacological profile.
Case Study 2: Anti-inflammatory Response
In a model of induced inflammation in mice, administration of the compound led to a marked reduction in inflammatory markers compared to control groups. This suggests its potential application in managing chronic inflammatory conditions.
Propiedades
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12-10-15(14(3)23-12)18(22)20-11-19(8-4-5-9-19)17-7-6-16(24-17)13(2)21/h6-7,10,13,21H,4-5,8-9,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIKUWADJNHYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













